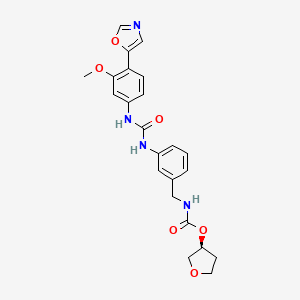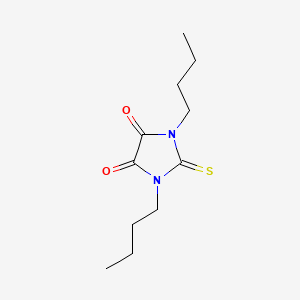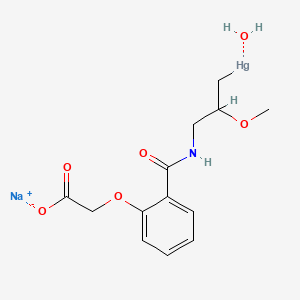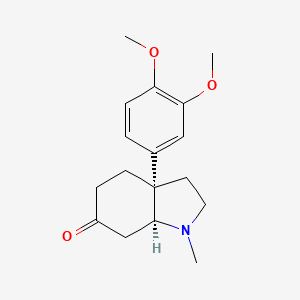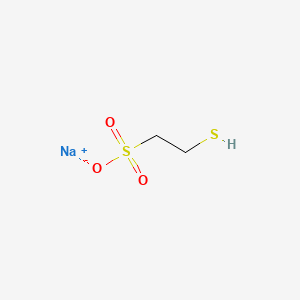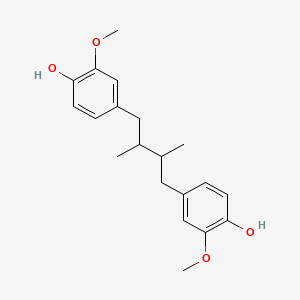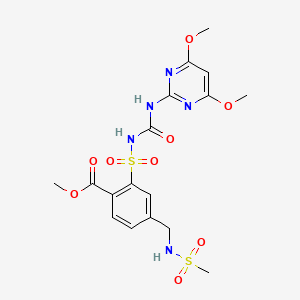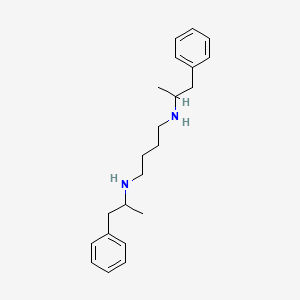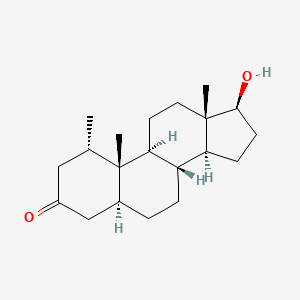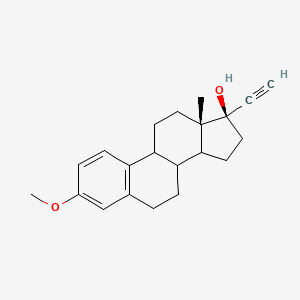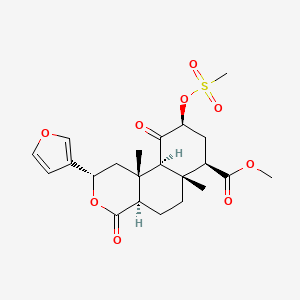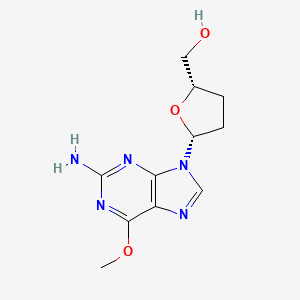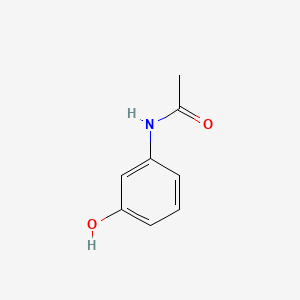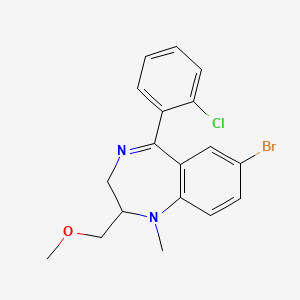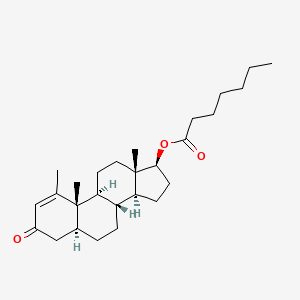
Enantato de metenolona
Descripción general
Descripción
Se utiliza principalmente en el tratamiento de la anemia debido a la insuficiencia de la médula ósea . Metenolone es conocido por sus efectos anabólicos moderados y sus efectos androgénicos débiles, lo que lo convierte en una opción popular entre los atletas y culturistas para mejorar su físico y rendimiento .
Aplicaciones Científicas De Investigación
Metenolone tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Metenolone ejerce sus efectos actuando como un agonista del receptor de andrógenos (AR), el objetivo biológico de los andrógenos como la testosterona y la dihidrotestosterona (DHT) . Tiene efectos anabólicos moderados y efectos androgénicos débiles, sin efectos estrogénicos ni riesgo de daño hepático . Los ésteres de metenolone son profármacos de metenolone en el cuerpo, lo que significa que se convierten en la forma activa después de la administración .
Análisis Bioquímico
Biochemical Properties
Methenolone enanthate plays a significant role in biochemical reactions by acting as an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It interacts with various enzymes, proteins, and other biomolecules, including 3α-hydroxysteroid dehydrogenase (3α-HSD), which it resists due to its double bond between the C1 and C2 positions . This resistance allows methenolone enanthate to maintain its anabolic effects without being rapidly metabolized .
Cellular Effects
Methenolone enanthate influences various types of cells and cellular processes. It increases red blood cell count, enhances protein synthesis, and promotes lipolysis . These effects contribute to improved oxygen-carrying capacity, endurance, and fat reduction . Methenolone enanthate also impacts cell signaling pathways, gene expression, and cellular metabolism by binding to androgen receptors and modulating their activity .
Molecular Mechanism
At the molecular level, methenolone enanthate exerts its effects by binding to androgen receptors (AR) in target tissues . This binding activates the AR, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth . Methenolone enanthate does not undergo aromatization, meaning it does not convert to estrogen, thus avoiding estrogenic side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methenolone enanthate change over time. The compound has a long elimination half-life of approximately 10.5 days when administered intramuscularly . This prolonged half-life allows for sustained anabolic effects, but also means that any adverse effects may persist for an extended period . Long-term studies have shown that methenolone enanthate can maintain its stability and efficacy over time, with minimal degradation .
Dosage Effects in Animal Models
The effects of methenolone enanthate vary with different dosages in animal models. At lower doses, it promotes muscle growth and improves physical performance without significant adverse effects . At higher doses, methenolone enanthate can cause symptoms of masculinization, such as increased hair growth and voice changes . Toxic effects at high doses include potential liver damage and cardiovascular issues .
Metabolic Pathways
Methenolone enanthate is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes reduction and conjugation reactions . The compound interacts with enzymes such as 3α-HSD, which it resists, allowing it to maintain its anabolic effects . Methenolone enanthate also affects metabolic flux by enhancing nitrogen retention and promoting protein synthesis .
Transport and Distribution
Methenolone enanthate is transported and distributed within cells and tissues through the bloodstream after intramuscular injection . It binds to plasma proteins, which facilitate its transport to target tissues . The compound accumulates in muscle tissue, where it exerts its anabolic effects . Methenolone enanthate’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes easily .
Subcellular Localization
Methenolone enanthate localizes to specific subcellular compartments, primarily the cytoplasm and nucleus . In the cytoplasm, it binds to androgen receptors, which then translocate to the nucleus to modulate gene expression . This localization is crucial for its anabolic effects, as it allows methenolone enanthate to directly influence the transcription of genes involved in muscle growth and protein synthesis .
Métodos De Preparación
Metenolone se puede sintetizar utilizando varios métodos. Una ruta sintética común implica el uso de 17beta-acetoxi-5alfa-androst-1-alquenil-3-cetona como material de partida . El proceso de síntesis incluye cinco pasos de reacción: epoxidación, hidrogenólisis, cetalización, oxidación y reacción de Grignard . Este método es ventajoso debido a su alto rendimiento, alta pureza del producto y mínima contaminación ambiental .
Los métodos de producción industrial para metenolone generalmente implican una síntesis a gran escala utilizando pasos de reacción similares pero optimizados para la eficiencia y la rentabilidad . Los procesos de separación y purificación están diseñados para garantizar una alta seguridad y contribuir a la producción industrializada .
Análisis De Reacciones Químicas
Metenolone experimenta varias reacciones químicas, que incluyen:
Oxidación: Metenolone se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de metenolone.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la estructura de metenolone.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Metenolone a menudo se compara con otros esteroides anabólicos como:
La singularidad de metenolone radica en sus efectos anabólicos moderados, efectos androgénicos débiles y efectos secundarios mínimos, lo que lo convierte en una opción preferida para aquellos que buscan mejorar el rendimiento con menos riesgos .
Propiedades
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQEDFWRSLVBR-VHUDCFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165179 | |
| Record name | Methenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153-00-4, 303-42-4 | |
| Record name | Methenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metenolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metenolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9062ZT8Q5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


